![molecular formula C14H19N5O3 B12917950 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine CAS No. 918952-71-3](/img/structure/B12917950.png)
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine is a complex organic compound featuring a spiroacetal structure. This compound is notable for its unique trioxaspiro framework, which is a rare structural motif in natural products and synthetic compounds. The presence of a purine moiety further enhances its potential biological activity.
Métodos De Preparación
The synthesis of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the stereoselective formation of the trioxaspiro framework from d-glucose . The reaction conditions often involve the use of specific catalysts and controlled temperature to ensure the desired stereochemistry. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The trioxaspiro framework can be oxidized under specific conditions to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the purine moiety, potentially altering its biological activity.
Aplicaciones Científicas De Investigación
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It serves as a model compound for studying spiroacetal chemistry and stereoselective synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The purine moiety can bind to nucleic acid bases, potentially inhibiting DNA or RNA synthesis. The trioxaspiro framework may interact with enzymes, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds include:
1,6-Dioxaspiro[4.5]decane: Lacks the additional oxygen atom at position 9, making it less complex.
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene: Shares the trioxaspiro framework but differs in the attached functional groups.
1-[8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl]thymine: Contains a thymine moiety instead of a purine, leading to different biological activities .
The uniqueness of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine lies in its combination of the trioxaspiro framework and the purine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918952-71-3 |
|---|---|
Fórmula molecular |
C14H19N5O3 |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
9-(8,8-dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)purin-6-amine |
InChI |
InChI=1S/C14H19N5O3/c1-13(2)21-5-14(6-22-13)3-9(4-20-14)19-8-18-10-11(15)16-7-17-12(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
Clave InChI |
IQTIXSBPQMEZKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2(CC(CO2)N3C=NC4=C(N=CN=C43)N)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)

![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
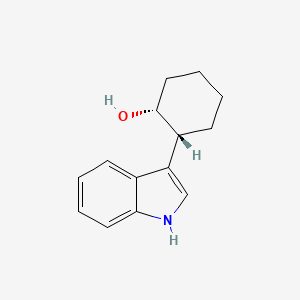
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
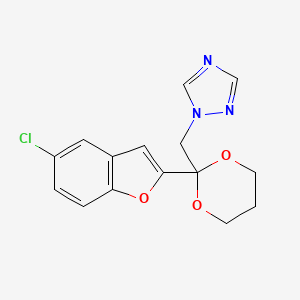
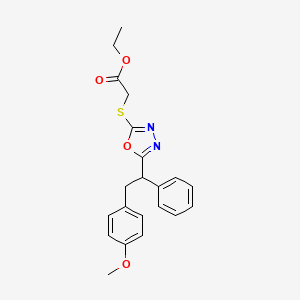

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
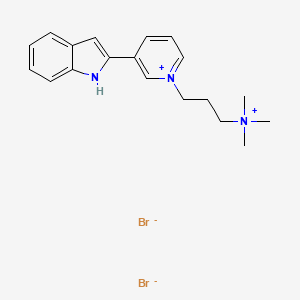
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
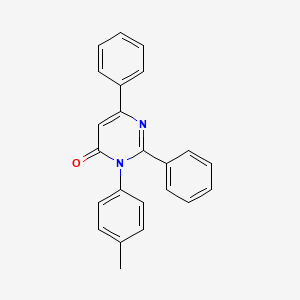
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
